4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine
Overview
Description
4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is an organic compound that belongs to the class of phenylamines It is characterized by the presence of a chloro and methyl group attached to a phenoxy moiety, which is further connected to a methylphenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 2-methylphenylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or toluene.
Procedure: The 4-chloro-3-methylphenol is reacted with 2-methylphenylamine under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-methylphenoxy)phenol: Similar structure but lacks the amine group.
4-Chloro-3-methylphenol: A simpler structure with only the chloro and methyl groups attached to the phenol ring.
Uniqueness
4-(4-Chloro-3-methylphenoxy)-2-methylphenylamine is unique due to the presence of both the phenoxy and amine groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZFEGUASMTPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)Cl)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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